![molecular formula C10H16N10O6 B5828912 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid](/img/structure/B5828912.png)
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include hydrazine derivatives, guanidine compounds, and phenyl-substituted aldehydes. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; electrophiles like alkyl halides; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which 2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream biological pathways .
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal coordination chemistry.
Uniqueness
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid is unique due to its complex structure and multifunctional nature. Unlike simpler compounds, it can participate in a wider range of chemical reactions and has broader applications in various scientific fields.
特性
IUPAC Name |
2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)-1-phenylethylidene]amino]guanidine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N8.2HNO3/c11-9(12)17-15-6-8(16-18-10(13)14)7-4-2-1-3-5-7;2*2-1(3)4/h1-6H,(H4,11,12,17)(H4,13,14,18);2*(H,2,3,4)/b15-6+,16-8-;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVRHYXZZDMRGQ-LJBBMTSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=C(N)N)C=NN=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\N=C(N)N)/C=N/N=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
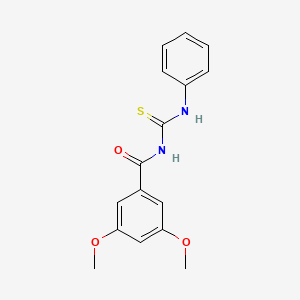
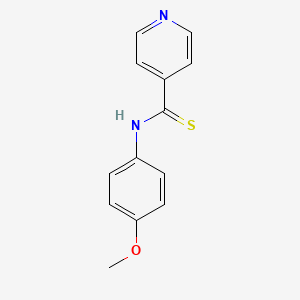
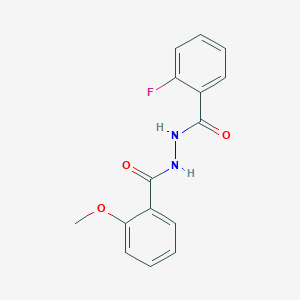
![4-[[2-(4-Fluorophenyl)acetyl]amino]benzoic acid](/img/structure/B5828862.png)
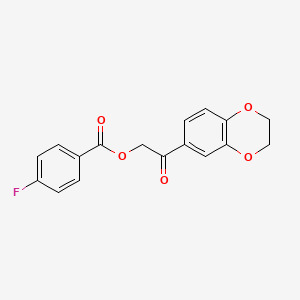
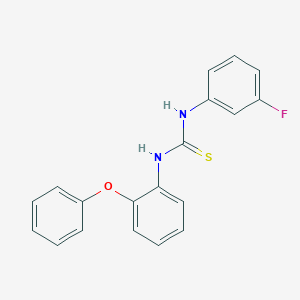
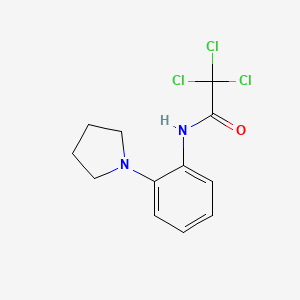
![2-[(2,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5828892.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5828896.png)
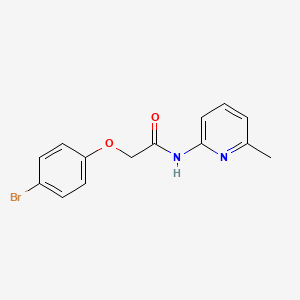
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5828914.png)
![N-[(2-chlorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B5828923.png)
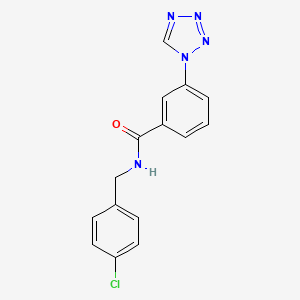
![2-[5-(4-amino-1,2,5-oxadiazol-3-yl)-1H-tetrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5828931.png)
